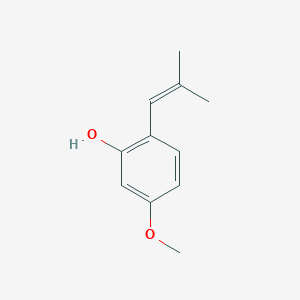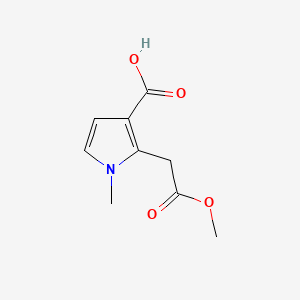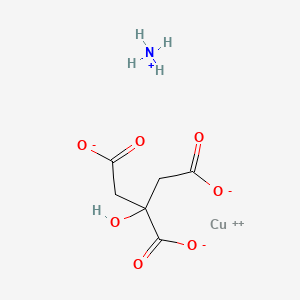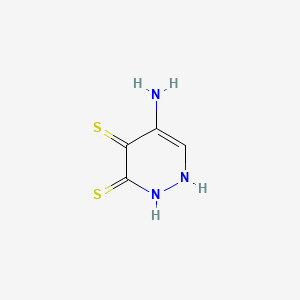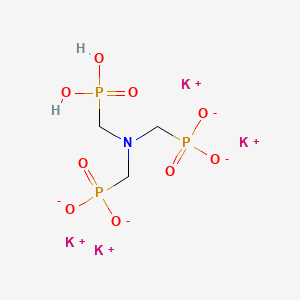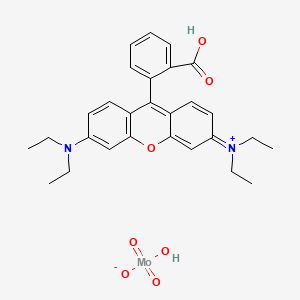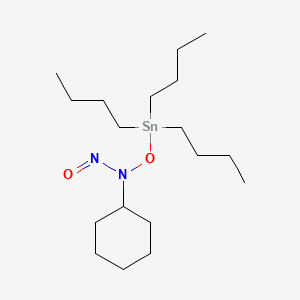
Dimethylmyristylpalmitylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylmyristylpalmitylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and consumer products, including fabric softeners, hair conditioners, and disinfectants. The compound’s structure includes a long hydrophobic alkyl chain and a positively charged nitrogen atom, which contribute to its effectiveness as a surfactant and antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylmyristylpalmitylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with myristyl chloride and palmityl chloride in the presence of a suitable solvent, such as ethanol or isopropanol. The reaction is typically carried out at elevated temperatures (around 60-80°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous flow process. This method ensures consistent product quality and high yield. The reactants are fed into a reactor where they undergo quaternization, and the product is subsequently purified through distillation or crystallization to remove any unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions
Dimethylmyristylpalmitylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of dimethylmyristylamine and palmityl alcohol.
Common Reagents and Conditions
Hydroxide ions: Used in substitution reactions to produce amines and alcohols.
Acids: Can protonate the nitrogen atom, leading to the formation of the corresponding ammonium salt.
Major Products Formed
Dimethylmyristylamine: Formed through nucleophilic substitution.
Palmityl alcohol: Another product of nucleophilic substitution.
Scientific Research Applications
Chemistry
Dimethylmyristylpalmitylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between aqueous and organic phases, enhancing reaction rates and yields.
Biology
In biological research, this compound is used as a cell membrane disruptor. It helps in the extraction of intracellular components by lysing cell membranes.
Medicine
The antimicrobial properties of this compound make it useful in the formulation of disinfectants and antiseptics. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Industry
In the industrial sector, it is used in the formulation of fabric softeners and hair conditioners. Its surfactant properties help in reducing static cling and improving the texture of fabrics and hair.
Mechanism of Action
Dimethylmyristylpalmitylammonium chloride exerts its effects primarily through its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, further destabilizing it. This dual action makes it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium chloride: Commonly used in hair conditioners and fabric softeners.
Uniqueness
Dimethylmyristylpalmitylammonium chloride is unique due to its specific combination of alkyl chains, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.
Properties
CAS No. |
92233-42-6 |
|---|---|
Molecular Formula |
C32H68ClN |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
hexadecyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(3,4)31-29-27-25-23-21-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YABBJIUPBTXGSY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



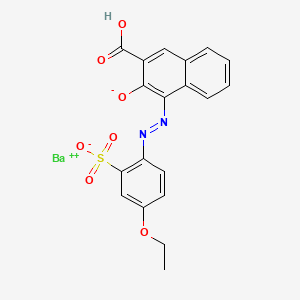
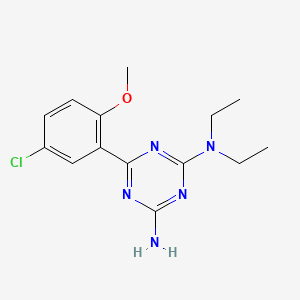
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
